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This guide provides an objective comparison of the investigational NAE inhibitor, pevonedistat,
with other notable investigational and recently approved therapies for high-risk myelodysplastic
syndromes (MDS) and acute myeloid leukemia (AML). The comparison is based on available
data from key clinical trials, focusing on efficacy and safety profiles to inform research and
development decisions.

Introduction to NAE Inhibition

Pevonedistat is a first-in-class inhibitor of the NEDD8-activating enzyme (NAE).[1][2] NAE is a
critical component of the neddylation pathway, which is essential for the function of Cullin-RING
ligases (CRLs). CRLs are involved in the ubiquitination and subsequent degradation of a
subset of proteins that regulate key cellular processes, including cell cycle progression, DNA
replication, and apoptosis.[3] By inhibiting NAE, pevonedistat disrupts CRL activity, leading to
the accumulation of CRL substrate proteins, which in turn induces cell cycle arrest and
apoptosis in cancer cells.[3][4] This novel mechanism of action presents a new therapeutic
strategy for hematologic malignancies.

Comparator Investigational Agents
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For this comparative analysis, the following investigational and recently established therapies
have been selected based on their development in similar indications (high-risk MDS and AML)
and their distinct mechanisms of action:

e Venetoclax (+ Azacitidine): A BCL-2 inhibitor that restores the cell's ability to undergo
apoptosis. Its combination with the hypomethylating agent azacitidine has become a
standard of care for newly diagnosed AML patients ineligible for intensive chemotherapy.[3]

[5]

e Gilteritinib: A potent FLT3 inhibitor active against both FLT3-ITD and FLT3-TKD mutations,
which are common drivers in a subset of AML patients.[6]

e Magrolimab (+ Azacitidine): An investigational monoclonal antibody that blocks CD47, a
"don't eat me" signal on cancer cells, thereby enabling their phagocytosis by macrophages.
Recent clinical trial results have raised significant safety concerns.

Data Presentation: Efficacy and Safety Comparison

The following tables summarize the quantitative data from key clinical trials of pevonedistat and
the comparator drugs.

Table 1: Efficacy in Higher-Risk Myelodysplastic
Syndromes (MDS)
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Drug . Key Efficacy
o Trial Name Phase . Result
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o PANTHERI[4][7] 3 Free Survival Azacitidine
Azacitidine
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21.6 months (vs.
) 17.5 months with
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_ Azacitidine
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Azacitidine
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Table 2: Efficacy in Acute Myeloid Leukemia (AML)
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Intensive

Chemo

Venetoclax +
Azacitidine +
Placebo; HR:
1.178)[12]

Table 3: Safety Profile (Common Grade =3 Adverse

Events)

Drug/Combination

Trial Name

Common Grade 23
Adverse Events (%)

Pevonedistat + Azacitidine

PANTHER[4][13]

Anemia (33%), Neutropenia
(31%), Thrombocytopenia
(30%)

Phase 2 (NCT02610777)[1]

Neutropenia (33%), Febrile
Neutropenia (26%), Anemia
(19%), Thrombocytopenia
(19%)

Venetoclax + Azacitidine

VIALE-A[5][10]

Thrombocytopenia (45%),
Neutropenia (42%), Febrile
Neutropenia (42%), Anemia
(26%), Leukopenia (21%)

Gilteritinib

ADMIRAL[11]

Anemia (19.5%), Febrile
Neutropenia (15.4%),
Thrombocytopenia (12.2%),
Decreased Platelet Count
(12.2%)

Magrolimab Combinations

ENHANCE[9]

Increased rate of fatal adverse
events (15.2% vs 9.5% in
control)[9]

ENHANCE-3[12]

Increased rate of fatal adverse
events (19.0% vs 11.4% in
control), primarily driven by
grade 5 infections (11.1% vs
6.5%)[12]
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Experimental Protocols

Detailed methodologies for the key clinical trials cited are outlined below.

PANTHER Trial (Pevonedistat; NCT03268954)

Study Design: A global, randomized, multicenter, open-label, Phase 3 trial.[4][7]

Patient Population: Patients aged =18 years with newly diagnosed higher-risk MDS, higher-
risk CMML, or AML with 20-30% bone marrow blasts, who were ineligible for intensive
chemotherapy and/or allogeneic stem cell transplant.[14]

Randomization: Patients were randomized 1:1 to receive either pevonedistat plus azacitidine
or azacitidine alone.[15]

Treatment Arms:

o Experimental Arm: Pevonedistat 20 mg/m? as a 60-minute intravenous infusion on days 1,
3, and 5, plus azacitidine 75 mg/m2 (intravenous or subcutaneous) on days 1 through 5,
and 8 and 9 of a 28-day cycle.[4][14]

o Control Arm: Azacitidine 75 mg/m2 on days 1 through 5, and 8 and 9 of a 28-day cycle.[15]

Primary Endpoint: Event-free survival (EFS), defined as time from randomization to death or
transformation to AML for patients with MDS/CMML, or to death for patients with AML.[2][14]

o Key Secondary Endpoint: Overall Survival (OS).[14]

VIALE-A Trial (Venetoclax; NCT02993523)

o Study Design: A randomized, double-blind, placebo-controlled, multicenter, Phase 3 trial.[16]

[17]

o Patient Population: Patients aged =18 years with previously untreated AML who were

ineligible for standard intensive induction therapy.[18]

o Randomization: Patients were randomized 2:1 to receive venetoclax in combination with

azacitidine or placebo plus azacitidine.[17]
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e Treatment Arms:

o Experimental Arm: Venetoclax administered orally (with a dose ramp-up to 400 mg daily)
in combination with azacitidine 75 mg/m? for 7 days of each 28-day cycle.[18]

o Control Arm: Placebo in combination with azacitidine.

e Primary Endpoints: Overall Survival (OS) and composite complete remission rate (CR + CR
with incomplete hematologic recovery [CRi]).[3]

ADMIRAL Trial (Gilteritinib; NCT02421939)

» Study Design: A randomized, open-label, multicenter, Phase 3 trial.[6][19]

o Patient Population: Adult patients with relapsed or refractory AML with a documented FLT3
mutation.[6][20]

o Randomization: Patients were randomized 2:1 to receive either gilteritinib or salvage
chemotherapy.[6]

e Treatment Arms:

o Experimental Arm: Gilteritinib 120 mg administered orally once daily in continuous 28-day
cycles.[21]

o Control Arm: Investigator's choice of pre-selected salvage chemotherapy regimens (high-
or low-intensity).[6]

e Co-Primary Endpoints: Overall Survival (OS) and the rate of CR with full or partial
hematologic recovery (CR/CRh).[6]

ENHANCE Trial (Magrolimab; NCT04313881)

o Study Design: A randomized, double-blind, placebo-controlled, multicenter, Phase 3 trial.[22]
[23]

o Patient Population: Previously untreated patients with intermediate to very high-risk MDS
according to the Revised International Prognostic Scoring System (IPSS-R).[23]
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e Randomization: Patients were randomized 1:1 to receive magrolimab plus azacitidine or

placebo plus azacitidine.[22]
e Treatment Arms:

o Experimental Arm: Magrolimab administered intravenously with a priming dose and
intrapatient dose escalation up to 30 mg/kg, in combination with azacitidine.[22][24]

o Control Arm: Placebo plus azacitidine.[22]

e Primary Endpoints: Complete Remission (CR) rate and Overall Survival (OS).[23]

Mandatory Visualization
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Caption: Mechanism of action of NAE inhibitors like pevonedistat.
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Caption: Generalized workflow of a randomized Phase 3 clinical trial.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

o 1. takeda.com [takeda.com]
o 2.takeda.com [takeda.com]
¢ 3. news.abbvie.com [news.abbvie.com]

e 4. Pevonedistat plus azacitidine vs azacitidine alone in higher-risk MDS/chronic
myelomonocytic leukemia or low-blast-percentage AML - PMC [pmc.ncbi.nlm.nih.gov]

o 5. cancernetwork.com [cancernetwork.com]
e 6. blogs.the-hospitalist.org [blogs.the-hospitalist.org]

o 7. Pevonedistat plus azacitidine vs azacitidine alone in higher-risk MDS/chronic
myelomonocytic leukemia or low-blast-percentage AML - PubMed [pubmed.ncbi.nim.nih.gov]

» 8. ascopubs.org [ascopubs.org]
e 9. gilead.com [gilead.com]

e 10. Long-term follow-up of VIALE-A: Venetoclax and azacitidine in chemotherapy-ineligible
untreated acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

e 11. physiciansweekly.com [physiciansweekly.com]
e 12. ashpublications.org [ashpublications.org]

» 13. ashpublications.org [ashpublications.org]

e 14. epistemonikos.org [epistemonikos.org]

» 15. ClinicalTrials.gov [clinicaltrials.gov]

e 16. VIALE-A trial update | Venetoclax and azacitidine combination for the treatment of older
patients with newly diagnosed AML [aml-hub.com]

e 17. VIALE-A trial: Long-term efficacy and safety follow-up [aml-hub.com]
e 18. ClinicalTrials.gov [clinicaltrials.gov]

e 19. Update of the ADMIRAL trial: gilteritinib vs salvage chemotherapy prior to HSCT in FLT-3
mutated AML | VIJHemOnc [vjhemonc.com]

© 2025 BenchChem. All rights reserved. 12/13 Tech Support


https://www.benchchem.com/product/b15582609?utm_src=pdf-custom-synthesis
https://www.takeda.com/newsroom/newsreleases/2020/takeda-announces-compelling-data-from-the-phase-2-trial-of-pevonedistat-plus-azacitidine-in-patients-with-higher-risk-mds/
https://www.takeda.com/newsroom/newsreleases/2021/takeda-provides-update-on-phase-3-panther-pevonedistat-3001-trial/
https://news.abbvie.com/2020-03-23-AbbVie-Announces-Positive-Topline-Results-from-Phase-3-Trial-of-VENCLEXTA-R-venetoclax-in-Combination-with-Azacitidine-in-Patients-with-Acute-Myeloid-Leukemia-AML
https://pmc.ncbi.nlm.nih.gov/articles/PMC9631625/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9631625/
https://www.cancernetwork.com/view/phase-3-viale-a-trial-finds-venetoclax-azacitidine-combo-safe-improves-survival-in-aml
https://blogs.the-hospitalist.org/content/admiral-results-solidify-gilteritinib-new-standard-flt3-mutated-aml
https://pubmed.ncbi.nlm.nih.gov/35728048/
https://pubmed.ncbi.nlm.nih.gov/35728048/
https://ascopubs.org/doi/10.1200/JCO.2020.38.15_suppl.7506
https://www.gilead.com/-/media/files/pdfs/other/magrolimab-trials-summary.pdf
https://pubmed.ncbi.nlm.nih.gov/38343151/
https://pubmed.ncbi.nlm.nih.gov/38343151/
https://www.physiciansweekly.com/post/in-the-phase-3-admiral-study-individuals-with-r-r-flt3-mutation-positive-aml-were-treated-with-gilteritinib
https://ashpublications.org/blood/article/146/5/601/536723/The-ENHANCE-3-study-venetoclax-and-azacitidine
https://ashpublications.org/bloodadvances/article-abstract/6/17/5132/485649
https://www.epistemonikos.org/ar/documents/61e055cf70ff3deb610f5fb04af0fde751fa34ae
https://clinicaltrials.gov/study/NCT03268954
https://aml-hub.com/medical-information/viale-a-trial-update-or-venetoclax-and-azacitidine-combination-for-the-treatment-of-older-patients-with-newly-diagnosed-aml
https://aml-hub.com/medical-information/viale-a-trial-update-or-venetoclax-and-azacitidine-combination-for-the-treatment-of-older-patients-with-newly-diagnosed-aml
https://aml-hub.com/medical-information/viale-a-trial-long-term-efficacy-and-safety-follow-up
https://www.clinicaltrials.gov/study/NCT02993523
https://www.vjhemonc.com/video/8_1akqvdaq8-update-of-the-admiral-trial-gilteritinib-vs-salvage-chemotherapy-prior-to-hsct-in-flt-3-mutated-aml/
https://www.vjhemonc.com/video/8_1akqvdaq8-update-of-the-admiral-trial-gilteritinib-vs-salvage-chemotherapy-prior-to-hsct-in-flt-3-mutated-aml/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15582609?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

e 20. Molecular profile of FLT3-mutated relapsed/refractory patients with AML in the phase 3
ADMIRAL study of gilteritinib - PMC [pmc.ncbi.nlm.nih.gov]

o 21. ClinicalTrials.gov [clinicaltrials.gov]

e 22. ascopubs.org [ascopubs.org]

o 23. Study Detalils - Gilead Clinical Trials [gileadclinicaltrials.com]
e 24. ClinicalTrials.gov [clinicaltrials.gov]

 To cite this document: BenchChem. [A Comparative Benchmarking Guide to Investigational
Drugs for High-Risk Myeloid Malignancies]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15582609#benchmarking-nae-in-2-against-other-
investigational-cancer-drugs]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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